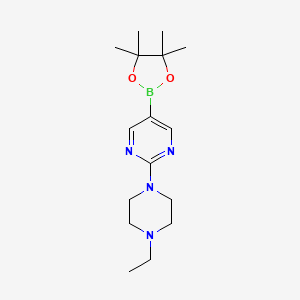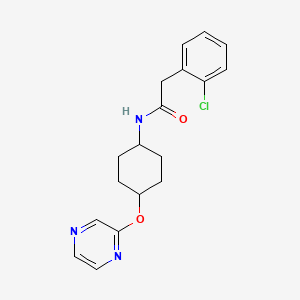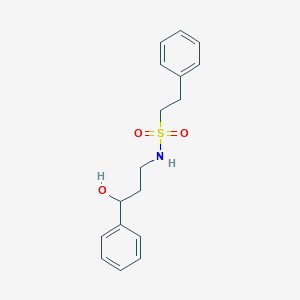
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTB is a thiazole-based compound that possesses various biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various biological processes. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. This compound has also been shown to exhibit anti-fungal activity and inhibit the growth of certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure can be modified to enhance its biological activities. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanisms of action of this compound and to optimize its chemical structure for enhanced biological activities. This compound can also be used as a tool compound for the study of specific enzymes and proteins involved in various biological processes.
Métodos De Síntesis
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves the reaction between 3,4-dichlorobenzoyl chloride and 2-aminothiazole in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification, and the yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities, making it a promising candidate for drug discovery and development.
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-11(7-12)16(22)21-17-20-15(9-25-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVUYTVGINESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
![6-(2,5-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2948378.png)

![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)




![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2948392.png)


![[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester](/img/structure/B2948398.png)